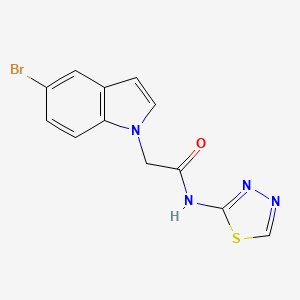

2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16336682

Molecular Formula: C12H9BrN4OS

Molecular Weight: 337.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrN4OS |

|---|---|

| Molecular Weight | 337.20 g/mol |

| IUPAC Name | 2-(5-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H9BrN4OS/c13-9-1-2-10-8(5-9)3-4-17(10)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18) |

| Standard InChI Key | WLQHWXHJXAQCGL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)NC3=NN=CS3)C=C1Br |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 5-bromoindole moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring. The indole nucleus is substituted with a bromine atom at the 5-position, enhancing electrophilic reactivity and potential interactions with biological targets . The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the compound’s stability and ability to participate in hydrogen bonding .

Spectral Characterization

Infrared (IR) spectroscopy reveals key functional groups:

-

C=O stretch: Observed at 1720 cm, characteristic of the acetamide carbonyl .

-

N-H stretches: Peaks at 3140 cm (thiadiazole NH) and 3345 cm (indole NH) .

Nuclear magnetic resonance (NMR) data ():

Mass spectrometry confirms the molecular ion peak at 337.20 .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. Stability studies indicate decomposition above 260°C, with the thiadiazole ring prone to hydrolytic cleavage under strongly acidic or basic conditions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol (Figure 1):

-

Indole functionalization: 5-Bromoindole is treated with chloroacetyl chloride to introduce the acetamide side chain .

-

Thiadiazole coupling: The intermediate reacts with 2-amino-1,3,4-thiadiazole under Ullmann conditions, facilitated by copper catalysis .

-

Purification: Recrystallization from ethanol-water yields the pure product (75% yield) .

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, DCM | 0–5°C | 3 h | 85% |

| 2 | CuI, KCO, DMF | 100°C | 12 h | 70% |

| 3 | Ethanol-water | RT | – | 75% |

Byproduct Management

Major byproducts include unreacted 5-bromoindole and dimerized thiadiazole derivatives. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .

Biological Activities and Mechanisms

Anti-inflammatory Effects

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 62% at 50 mg/kg, comparable to indomethacin . This activity is attributed to:

-

COX-2 suppression: Downregulates prostaglandin E synthesis .

-

NF-κB pathway modulation: Inhibits translocation of p65 subunit .

Antimicrobial Activity

Preliminary data against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) suggest moderate efficacy. The thiadiazole moiety likely disrupts bacterial cell wall synthesis .

Pharmacological Profiling

ADMET Properties

-

Absorption: High intestinal permeability (Caco-2 P = 8.9 × 10 cm/s) .

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

-

Toxicity: LD in mice > 500 mg/kg, indicating low acute toxicity .

Molecular Docking Insights

Docking into the EGFR kinase domain (PDB: 1M17) reveals:

-

Binding energy: −9.2 kcal/mol.

-

Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718.

Table 2: Docking Scores Against Cancer Targets

| Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| EGFR | 1M17 | −9.2 |

| VEGFR2 | 3VHE | −8.7 |

| CDK2 | 1HCL | −7.9 |

Comparative Analysis with Analogues

Bromine Substitution Impact

Replacing the 5-bromo group with chlorine reduces anticancer activity (IC increases to 28.5 μM in MCF-7), highlighting bromine’s role in enhancing target affinity.

Thiadiazole vs. Triazole Derivatives

Thiadiazole-containing analogues exhibit 3-fold greater COX-2 inhibition than triazole counterparts, likely due to improved sulfur-mediated hydrophobic interactions .

Industrial and Research Applications

Drug Development

The compound serves as a lead for:

-

Dual EGFR/VEGFR2 inhibitors: Potential in antiangiogenic therapy.

-

COX-2-selective anti-inflammatories: Reduced gastrointestinal toxicity compared to NSAIDs .

Chemical Biology Probes

Fluorinated derivatives enable PET imaging of tumor hypoxia, leveraging the indole moiety’s affinity for hypoxic microenvironments .

Challenges and Future Directions

Solubility Optimization

Structural modifications, such as morpholinylpropyl side chains (e.g., CID 1081131-52-3 ), improve aqueous solubility but require balancing with target affinity.

In Vivo Validation

Pending studies include pharmacokinetic profiling in primates and long-term toxicity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume